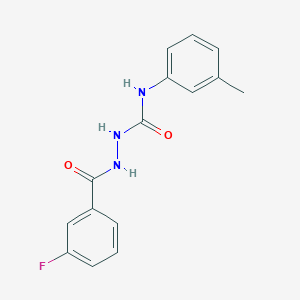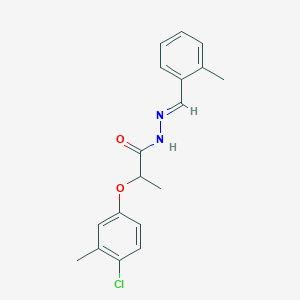
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is an organic compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a fluorobenzoyl group and a methylphenyl group attached to a hydrazinecarboxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 3-fluorobenzoyl chloride with N-(3-methylphenyl)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-3-methylphenyl)-4-(3-fluorobenzoyl)piperazine
- ethyl 2-[(3-fluorobenzoyl)amino]-4-(3-methylphenyl)thiophene-3-carboxylate
Uniqueness
2-(3-FLUOROBENZOYL)-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or physical properties, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C15H14FN3O2 |
|---|---|
Molecular Weight |
287.29g/mol |
IUPAC Name |
1-[(3-fluorobenzoyl)amino]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C15H14FN3O2/c1-10-4-2-7-13(8-10)17-15(21)19-18-14(20)11-5-3-6-12(16)9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
HFSLDPFSDLKGFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-chlorophenyl)-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450195.png)
![Ethyl 4-methyl-2-{[(4-nitrophenyl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B450197.png)
![N-{3-[N-(3-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450199.png)
![Propyl 2-[(5-bromo-2-furoyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450200.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B450201.png)
![4-chloro-N'-[3-({2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450202.png)
![4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450204.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-chlorobenzohydrazide](/img/structure/B450205.png)
![N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450206.png)
![Propyl 4-(4-isopropylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450208.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B450210.png)

![Methyl 2-[(4-chlorobenzoyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B450216.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-phenoxyacetohydrazide](/img/structure/B450219.png)
